5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole: is a heterocyclic compound that features a bromomethyl group attached to a cyclopropyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable bromomethyl precursor in the presence of a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the function or activity of the target, influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
- 5-(Methyl)-3-cyclopropyl-1,2,4-oxadiazole
- 5-(Hydroxymethyl)-3-cyclopropyl-1,2,4-oxadiazole
Comparison: Compared to its analogs, 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of the bromomethyl group, which can participate in a wider range of chemical reactions. The bromine atom’s larger size and higher reactivity compared to chlorine or hydrogen make this compound particularly useful in synthetic chemistry. Additionally, the cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Properties
CAS No. |
1443289-31-3 |
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Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203 |
Purity |
95 |
Origin of Product |
United States |
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